![molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4](/img/structure/B1585777.png)

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

概要

説明

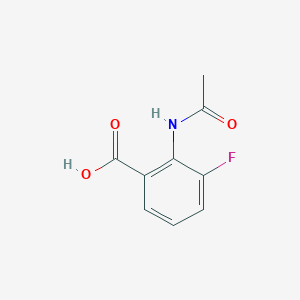

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is a solid substance at room temperature .

Synthesis Analysis

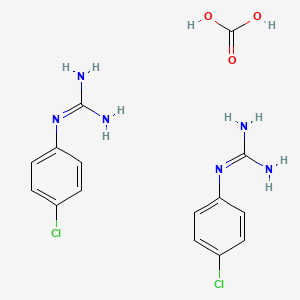

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods. One approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrimidine ring fused together . The InChI code for this compound is 1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6 (12)10-7 (5)11-8/h2-4H,1H3, (H,9,10,11,12) .Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, an autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones can lead to the synthesis of C5–C6 unsaturated systems with concomitant formation of a long-lived radical .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Anticancer Agent Development

Pyrido[2,3-d]pyrimidines, including 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , have shown a broad spectrum of activities as potential anticancer agents. They have been studied for their effectiveness against various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR). These compounds are being explored for their ability to inhibit cancer cell growth and proliferation by targeting specific signaling pathways and mechanisms of action .

Kinase Inhibition for Cancer Treatment

This class of compounds has been developed as antagonists of protein tyrosine kinases implicated in cancer progression. They are effective against most imatinib mesylate-resistant BCR-ABL mutants isolated from chronic myeloid leukemia patients. The inhibitors are selective for protein kinases with a conserved small amino acid residue at a critical site of the ATP binding pocket, demonstrating their utility in kinase inhibition .

Anti-Inflammatory Applications

The inhibitory effects of pyrido[2,3-d]pyrimidines on serine/threonine kinases like Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38 have been correlated with potent in vivo inhibition of cytokine production. This suggests potential applications in treating inflammatory responses and conditions .

Antibacterial Activity

Research has indicated that pyrido[2,3-d]pyrimidines possess antibacterial properties. While specific studies on 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one may be limited, the broader class of compounds has been investigated for their ability to combat bacterial infections, potentially offering a new avenue for antibiotic development .

CNS Depressive and Anticonvulsant Effects

The central nervous system (CNS) depressive and anticonvulsant activities of pyrido[2,3-d]pyrimidines are another area of interest. These compounds could contribute to the development of new medications for neurological disorders that require the modulation of CNS activity .

Antipyretic Properties

Pyrido[2,3-d]pyrimidines have also been explored for their antipyretic (fever-reducing) effects. This application could lead to the development of new fever management drugs, particularly in cases where traditional antipyretics are ineffective or contraindicated .

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

将来の方向性

特性

IUPAC Name |

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAPGRZGJOIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=CC(=O)NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361225 | |

| Record name | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

211244-81-4 | |

| Record name | 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211244-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)

![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)